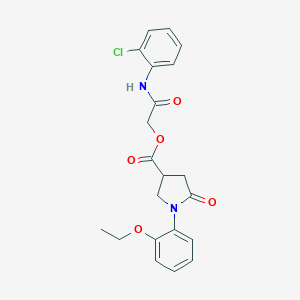
2-(2-Chloroanilino)-2-oxoethyl 1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Chloroanilino)-2-oxoethyl 1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate is a chemical compound that has gained significant attention in scientific research. It is a pyrrolidine-based compound that has shown potential in various applications, including medicinal chemistry, drug design, and biological research.
作用機序
The mechanism of action of 2-(2-Chloroanilino)-2-oxoethyl 1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate is not fully understood. However, studies indicate that the compound exerts its biological effects through the inhibition of specific enzymes, including acetylcholinesterase and topoisomerase II.
Biochemical and Physiological Effects:
Studies have shown that 2-(2-Chloroanilino)-2-oxoethyl 1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate has several biochemical and physiological effects. The compound has been shown to induce apoptosis in cancer cells, inhibit acetylcholinesterase activity, and inhibit topoisomerase II activity.
実験室実験の利点と制限
One advantage of using 2-(2-Chloroanilino)-2-oxoethyl 1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate in lab experiments is its potential as a potent anticancer agent. However, a limitation of using the compound is its potential toxicity, which requires careful handling and observation.
将来の方向性
There are several future directions for the study of 2-(2-Chloroanilino)-2-oxoethyl 1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate. One direction is the development of more potent analogs of the compound for use in the treatment of cancer and Alzheimer's disease. Additionally, further studies are needed to fully understand the mechanism of action of the compound and its potential for use in other applications, such as drug design and biological research.
In conclusion, 2-(2-Chloroanilino)-2-oxoethyl 1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate is a pyrrolidine-based compound that has shown potential in various scientific research applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of this compound in various fields of scientific research.
合成法
The synthesis of 2-(2-Chloroanilino)-2-oxoethyl 1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate involves the reaction between 2-chloroaniline, ethyl acetoacetate, and 2-ethoxybenzaldehyde in the presence of a base catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified using column chromatography.
科学的研究の応用
2-(2-Chloroanilino)-2-oxoethyl 1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate has been extensively studied for its potential in medicinal chemistry. It has shown promising results as a potential anticancer agent, with studies indicating its ability to induce apoptosis in cancer cells. Additionally, the compound has shown potential in the treatment of Alzheimer's disease, with studies indicating its ability to inhibit acetylcholinesterase activity.
特性
製品名 |
2-(2-Chloroanilino)-2-oxoethyl 1-(2-ethoxyphenyl)-5-oxo-3-pyrrolidinecarboxylate |
|---|---|
分子式 |
C21H21ClN2O5 |
分子量 |
416.9 g/mol |
IUPAC名 |
[2-(2-chloroanilino)-2-oxoethyl] 1-(2-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylate |
InChI |
InChI=1S/C21H21ClN2O5/c1-2-28-18-10-6-5-9-17(18)24-12-14(11-20(24)26)21(27)29-13-19(25)23-16-8-4-3-7-15(16)22/h3-10,14H,2,11-13H2,1H3,(H,23,25) |
InChIキー |
XRECHRNTONEULR-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC=C1N2CC(CC2=O)C(=O)OCC(=O)NC3=CC=CC=C3Cl |
正規SMILES |
CCOC1=CC=CC=C1N2CC(CC2=O)C(=O)OCC(=O)NC3=CC=CC=C3Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-({[2-(4-ethoxyphenyl)-4-(2-methylphenyl)-4H-chromen-3-yl]methylene}amino)-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B270791.png)


![Methyl 1-bromospiro(pentacyclo[4.3.0.0~2,5~.0~3,8~.0~4,7~]nonane-9,2'-[1,3]-dioxolane)-4-ylcarbamate](/img/structure/B270798.png)

![4-chloro-3-[(2-ethoxybenzoyl)amino]-N-(4-fluorophenyl)benzamide](/img/structure/B270803.png)

![4-chloro-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B270807.png)




